

Application Notes and Protocols: Structural Elucidation of Casuarinin using NMR Spectroscopy

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Compound of Interest

Compound Name: *Casuarinin*

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Introduction

Casuarinin, an ellagitannin found in various plant species including *Casuarina* and *Stachyurus*, has garnered significant interest due to its diverse biological activities.^[1] The structural elucidation of such complex natural products is a critical step in understanding their mechanism of action and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the intricate molecular architecture of compounds like **Casuarinin**. This document provides detailed application notes and experimental protocols for the structural characterization of **Casuarinin** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques. The data presented herein is based on the comprehensive analysis of synthetic **Casuarinin**, ensuring a pure and well-characterized sample for spectroscopic investigation.

Data Presentation: NMR Spectroscopic Data for Casuarinin

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **Casuarinin**, as determined in acetone- d_6 . These assignments are crucial for the complete structural verification of the molecule.

Table 1: ¹H NMR Data for **Casuarinin** (Acetone-d₆)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	5.64	d	5.0
H-2	5.38	t	5.0
H-3	4.95	t	5.0
H-4	4.18	dd	12.0, 5.0
H-5	5.05	m	
H-6a	4.45	dd	12.0, 5.0
H-6b	4.06	t	12.0
Galloyl-H	7.12	s	
HHDP-1 H	6.78	s	
HHDP-2 H	6.56	s	
HHDP-3 H	6.49	s	

Note: HHDP refers to the hexahydroxydiphenoyl groups. The specific assignment of the individual aromatic protons of the HHDP moieties can be confirmed through detailed 2D NMR analysis.

Table 2: ¹³C NMR Data for **Casuarinin** (Acetone-d₆)

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	72.5
C-2	68.0
C-3	64.5
C-4	76.7
C-5	69.0
C-6	66.5
Galloyl CO	167.0
Galloyl C-1	121.0
Galloyl C-2,6	110.0
Galloyl C-3,5	146.0
Galloyl C-4	140.0
HHDP CO	169.0
HHDP Aromatic C	107.0 - 146.0

Note: The precise assignment of all quaternary and aromatic carbons of the two distinct HHDP groups requires thorough analysis of HMBC and HSQC data.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **Casuarinin** are provided below.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of purified **Casuarinin**.
- **Solvent Addition:** Dissolve the sample in 0.5-0.6 mL of deuterated acetone (acetone- d_6). Ensure complete dissolution.

- **Transfer to NMR Tube:** Transfer the solution to a 5 mm NMR tube.
- **Filtering (if necessary):** If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

2.2.1. ^1H NMR Spectroscopy

- **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30').
- **Temperature:** 298 K.
- **Spectral Width:** 12-16 ppm.
- **Number of Scans:** 16-64 (depending on sample concentration).
- **Relaxation Delay (d1):** 2 seconds.
- **Acquisition Time (aq):** At least 3 seconds to ensure good digital resolution.

2.2.2. ^{13}C NMR Spectroscopy

- **Pulse Program:** Proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- **Temperature:** 298 K.
- **Spectral Width:** 200-220 ppm.
- **Number of Scans:** 1024-4096 (or more, as ^{13}C has low natural abundance).
- **Relaxation Delay (d1):** 2 seconds.

2.2.3. 2D NMR Spectroscopy: COSY (Correlation Spectroscopy)

- **Pulse Program:** Standard COSY experiment (e.g., 'cosygpgf').

- Spectral Width (F1 and F2): 12-16 ppm.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 8-16.
- Purpose: To identify proton-proton scalar couplings, revealing the connectivity of the glucose core protons.

2.2.4. 2D NMR Spectroscopy: HSQC (Heteronuclear Single Quantum Coherence)

- Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
- Spectral Width (F2 - ^1H): 12-16 ppm.
- Spectral Width (F1 - ^{13}C): 180-200 ppm.
- Number of Increments (F1): 128-256.
- Number of Scans per Increment: 16-32.
- Purpose: To correlate protons directly to their attached carbons, aiding in the assignment of the glucose core and aromatic moieties.

2.2.5. 2D NMR Spectroscopy: HMBC (Heteronuclear Multiple Bond Correlation)

- Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
- Spectral Width (F2 - ^1H): 12-16 ppm.
- Spectral Width (F1 - ^{13}C): 200-220 ppm.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 32-64.
- Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz to observe 2- and 3-bond correlations.

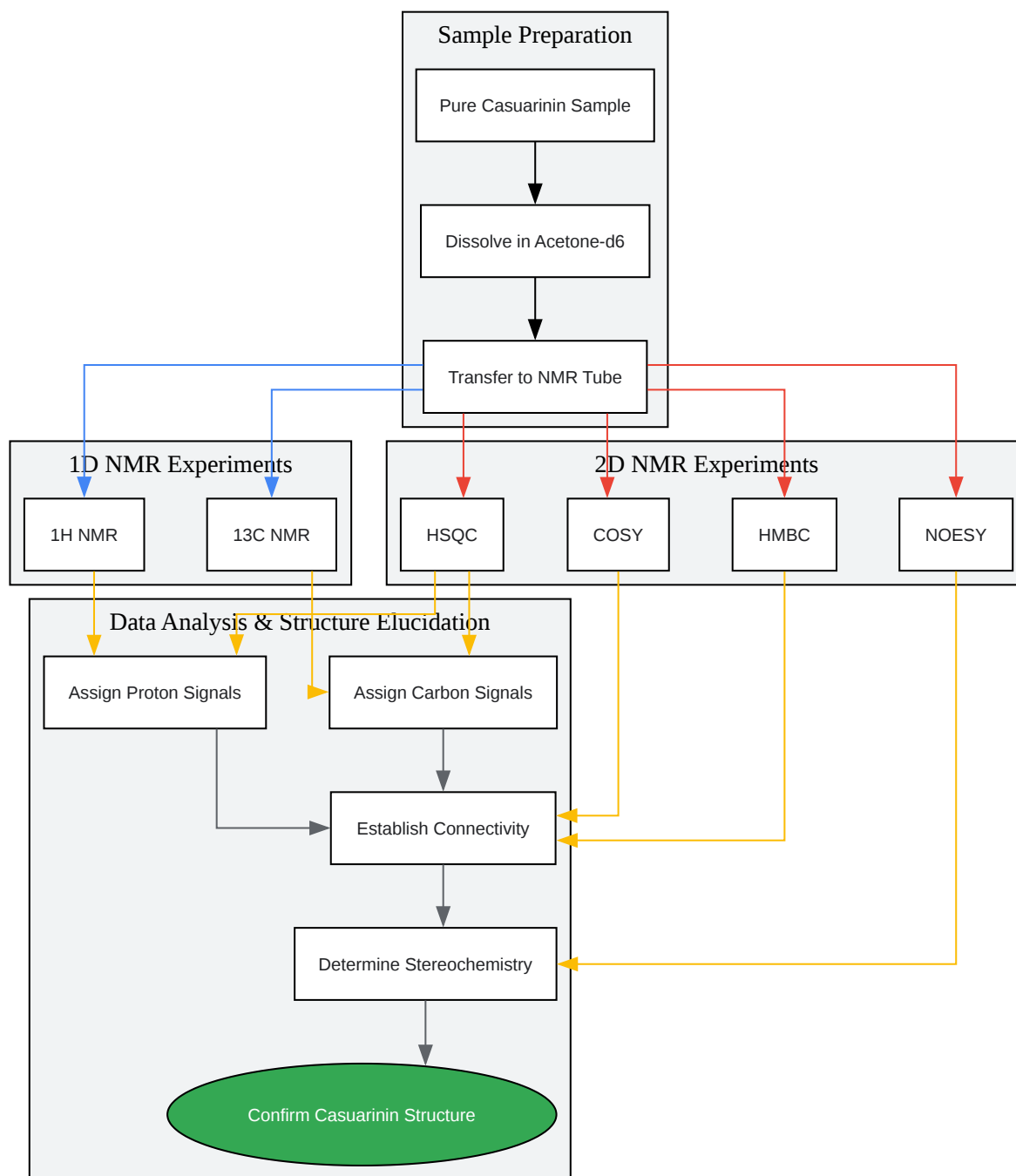
- Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the galloyl and HHDP esters to the glucose core and for assigning quaternary carbons.

2.2.6. 2D NMR Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy)

- Pulse Program: Standard NOESY experiment (e.g., 'noesygpqh').
- Spectral Width (F1 and F2): 12-16 ppm.
- Mixing Time (d8): 300-800 ms.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 16-32.
- Purpose: To identify through-space correlations between protons, providing information about the 3D structure and stereochemistry of **Casuarinin**.

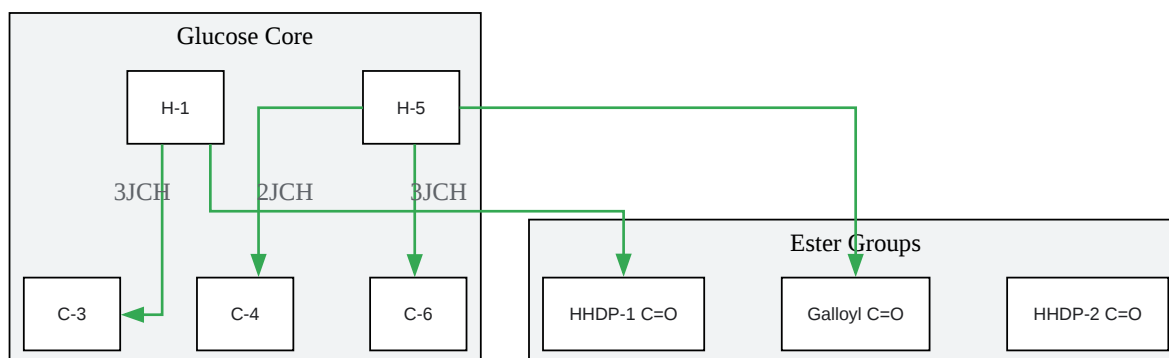
Visualizations

The following diagrams illustrate the logical workflow and key correlations in the NMR-based structural elucidation of **Casuarinin**.



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NMR Structural Elucidation Workflow for **Casuarinin**.

Key COSY Correlations in the Glucose Core of **Casuarinin**.

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Selected HMBC Correlations in **Casuarinin**.**Need Custom Synthesis?**

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References

- 1. researchgate.net [researchgate.net]
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